2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
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Overview
Description
2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8Cl2N2O4 and a molecular weight of 327.126 g/mol . This compound is known for its unique structure, which includes both chlorinated and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 2-hydroxy-4-nitrobenzaldehyde under specific conditions. One common method involves refluxing the reactants in methanol (CH3OH) with agitation for 2 hours . This reaction results in the formation of the desired compound through a condensation reaction, where the imino group is formed by the reaction between the aldehyde and the amine group of the phenol.
Chemical Reactions Analysis
2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The presence of the nitrophenyl group allows for interactions with biological molecules, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol include:
- 2,4-dichloro-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
- 2,4-dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
These compounds share similar structural features but differ in the position or type of substituents on the phenol ring. The uniqueness of this compound lies in its specific arrangement of chlorinated and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8Cl2N2O4 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-hydroxy-4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-8-3-7(13(19)10(15)4-8)6-16-11-2-1-9(17(20)21)5-12(11)18/h1-6,18-19H |
InChI Key |
DCRFKAVJGOOGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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